molecular formula C9H10FNO2 B177465 4-Fluoro-N-methoxy-N-methylbenzamide CAS No. 116332-54-8

4-Fluoro-N-methoxy-N-methylbenzamide

Cat. No. B177465
M. Wt: 183.18 g/mol
InChI Key: DSUFRPVVBZLHPI-UHFFFAOYSA-N
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Patent
US09309222B2

Procedure details

To N,O-dimethylhydroxylamine hydrochloride (27.7 g, 284 mmol) in DCM (660 mL) was added pyridine (45.8 mL, 569 mmol) followed by 4-fluorobenzoyl chloride (31.0 mL, 258 mmol). The resulting suspension was stirred at room temperature for 20 hours, then was filtered to remove a white solid precipitate. The solid was washed with DCM and the filtrate was washed with 1 N aqueous HCl (2×), then water. The organic phase was dried (Na2SO4), filtered, and concentrated, yielding the crude title compound which was used without further purification.
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
45.8 mL
Type
reactant
Reaction Step One
Name
Quantity
660 mL
Type
solvent
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].N1C=CC=CC=1.[F:12][C:13]1[CH:21]=[CH:20][C:16]([C:17](Cl)=[O:18])=[CH:15][CH:14]=1>C(Cl)Cl>[F:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([N:3]([O:4][CH3:5])[CH3:2])=[O:18])=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
27.7 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
45.8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
660 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
31 mL
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove a white solid precipitate
WASH
Type
WASH
Details
The solid was washed with DCM
WASH
Type
WASH
Details
the filtrate was washed with 1 N aqueous HCl (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=CC=C(C(=O)N(C)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.